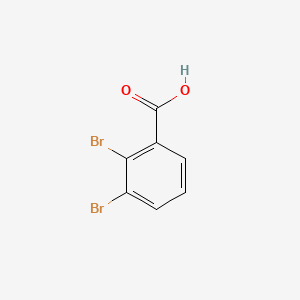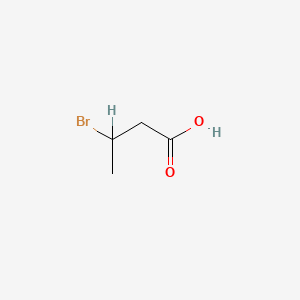![molecular formula C5H9O5P B1330053 4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide CAS No. 5301-78-0](/img/structure/B1330053.png)
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Übersicht
Beschreibung
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide (HMPO) is an organic compound that is widely used in research laboratories to study various biochemical and physiological effects. HMPO is a versatile compound that can be used for a variety of applications, including synthesis methods, drug development, and biological studies. HMPO is a relatively new compound and has been studied in recent years to better understand its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Flame Retardancy and Smoke Suppression
PEPA is widely recognized for its role in enhancing flame retardancy and smoke suppression in various materials. It acts as an intumescent flame retardant, which means it expands upon heating to form a protective char layer that insulates the underlying material from heat and oxygen . This char layer is crucial in slowing down the combustion process, thereby reducing the risk of fire spread and intensity. Additionally, PEPA’s ability to suppress smoke generation makes it valuable in applications where visibility during a fire is critical for safe evacuation.
Thermal Degradation Analysis
The thermal degradation properties of PEPA have been extensively studied using techniques like Thermogravimetric Analysis (TG) and Mass Spectrometry (TG–MS) . These studies provide insights into the compound’s stability and degradation behavior under high temperatures, which is essential for predicting its performance in high-heat environments. The activation energies for the degradation process of PEPA have been calculated, offering valuable data for the development of materials with improved thermal stability .
Controlled Hydrolysis of Polymers
PEPA-based phosphites have been utilized to control and accelerate the hydrolysis of polylactide (PLA), a biodegradable polyester . By adding PEPA derivatives to PLA, researchers can enhance the hydrolysis rate, leading to faster biodegradation. This application is particularly beneficial for reducing the residence time of polymers in composting facilities or as litter, contributing to environmental sustainability efforts .
Intumescent Systems Development
The synthesis of PEPA involves creating a compound capable of producing acid and acting as a gas source, which are key components of intumescent systems . These systems are designed to expand significantly upon exposure to heat, forming a multicellular char that acts as a thermal shield. The development of such materials is crucial for improving fire safety in buildings, transportation, and other areas where fire risk is a concern.
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as 1,4-diazabicyclo[222]octane (DABCO), are used as catalysts and reagents in polymerization and organic synthesis .
Mode of Action
Dabco, a structurally similar compound, is known to act as a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It’s possible that Pentaerythritol Phosphate Alcohol may have a similar mode of action.
Biochemical Pathways
Compounds like dabco are known to catalyze various reactions, such as the morita–baylis–hillman and knoevenagel reactions .
Result of Action
It’s known that similar compounds can produce phosphorus and nitrogen synergistic flame retardant effects, improving fire-retardant properties .
Action Environment
The action of Pentaerythritol Phosphate Alcohol can be influenced by various environmental factors. For instance, the compound has good thermal stability, which can be an effective component of a flame retardant. It can be added to epoxy resin to create flame-retardant epoxy resin materials, effectively improving the flame retardant performance of epoxy resin .
Eigenschaften
IUPAC Name |
(1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O5P/c6-1-5-2-8-11(7,9-3-5)10-4-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASRHLDAFCMIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COP(=O)(O1)OC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201057 | |
| Record name | Pentaerythritol, cyclic phosphate (1:1) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |
CAS RN |
5301-78-0 | |
| Record name | 1-Oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5301-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane-4-methanol, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythritol, cyclic phosphate (1:1) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-methanol, 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes pentaerythritol phosphate alcohol suitable for use as a flame retardant in polyolefins?
A: PEPA itself serves as a building block for more complex flame-retardant compounds. Research has shown that derivatives like bis-PEPA carbonate (BPC) and bis-PEPA PEPA-phosphonate (BP3) can be synthesized from PEPA and successfully incorporated into polypropylene to achieve UL 94 V-0 flame retardant standards [].
Q2: Are there challenges in synthesizing PEPA derivatives for flame retardant applications?
A: Yes, the synthesis of PEPA derivatives, such as BPC and BP3, can be complicated due to steric hindrance around the PEPA molecule []. Careful selection of solvents and optimization of reaction conditions are crucial for successful synthesis.
Q3: Besides its use in flame retardants, has PEPA been investigated for other applications?
A: Yes, research has explored the potential toxicity and metabolic effects of PEPA alongside other emerging organophosphate flame retardants (eOPFRs) []. This study employed a GC/MS-based metabolomic approach to assess the impact of PEPA exposure on A549 cells.
Q4: What did the metabolomic study reveal about the potential toxicity of PEPA?
A: Interestingly, the study indicated that at high concentrations (1 mM), PEPA showed relatively low cytotoxicity compared to other eOPFRs tested. At lower concentrations (10 μM), PEPA's metabolic interference primarily affected oxidative stress, amino acid metabolism, and energy metabolism in A549 cells [].
Q5: Have any studies explored alternative methods for synthesizing PEPA derivatives?
A: Yes, one study investigated the oxidation of PEPA under potassium permanganate with acid and ultrasound to produce 1-Oxo-4-carboxyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane []. This research delved into optimizing the reaction conditions, including the molar ratio of reactants, reaction time, and pH, to maximize yield.
Q6: What are the broader implications of understanding PEPA's metabolic effects and potential toxicity?
A: Gaining insights into the metabolic pathways affected by PEPA is crucial for assessing its potential human health risks. This knowledge enables researchers to compare its toxicity profile with other eOPFRs and paves the way for designing safer alternatives [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


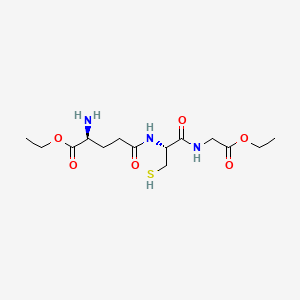
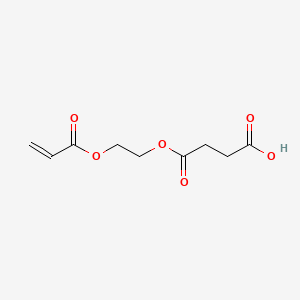
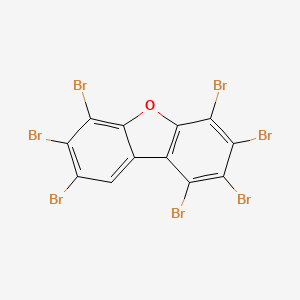



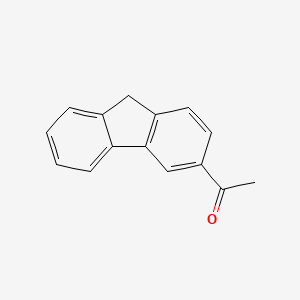
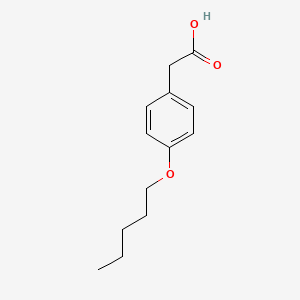
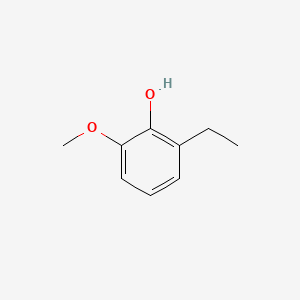
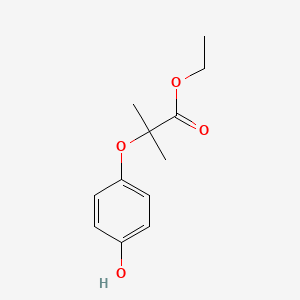
![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
